molecular formula C7H2Br2FN B1410336 2,3-Dibromo-6-fluorobenzonitrile CAS No. 1805122-97-7

2,3-Dibromo-6-fluorobenzonitrile

Cat. No.: B1410336
CAS No.: 1805122-97-7
M. Wt: 278.9 g/mol
InChI Key: TVCNHHCDDRLISA-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorobenzonitrile is an organic compound with the molecular formula C7H2Br2FN. It is a derivative of benzonitrile, where two bromine atoms and one fluorine atom are substituted at the 2, 3, and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluorobenzonitrile typically involves halogenation reactions. One common method is the bromination of 6-fluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Reduction Reactions: Products include amines and other reduced derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2,3-Dibromo-6-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorobenzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various substrates, facilitating reactions such as nucleophilic substitution and coupling reactions. The compound’s ability to undergo these reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dibromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCNHHCDDRLISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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